![molecular formula C30H29NO5 B4921673 1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)
1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate, commonly known as BmN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenoxyacetate derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of BmN is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. BmN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects
BmN has been shown to have a variety of biochemical and physiological effects. Studies have reported that BmN can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BmN has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BmN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit low toxicity in animal models. However, there are also limitations to its use in lab experiments. BmN has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in therapeutic applications.
Orientations Futures
There are several future directions for the research on BmN. One potential direction is the development of BmN analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of BmN as a treatment for other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanism of action of BmN and its effects on various signaling pathways in the body.
Conclusion
In conclusion, BmN is a synthetic compound that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. The development of BmN analogs with improved properties and the investigation of its effects on other diseases are important future directions for research on this compound.
Méthodes De Synthèse
The synthesis of BmN involves the reaction between 1-naphthol and 2-(2-methoxyphenyl)-2-oxoethyl bromide, followed by the reaction with butyryl chloride and phenoxyacetic acid. The final product is obtained after purification through column chromatography. This method has been reported to yield BmN with a purity of over 98%.
Applications De Recherche Scientifique
BmN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that BmN could be used as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-3-11-27(32)31-30(24-16-9-10-17-25(24)34-2)29-23-15-8-7-12-21(23)18-19-26(29)36-28(33)20-35-22-13-5-4-6-14-22/h4-10,12-19,30H,3,11,20H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZXMMMCRIZSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
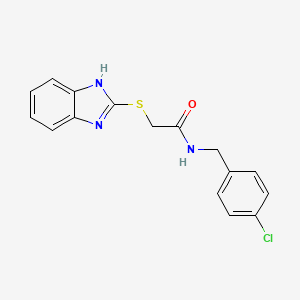
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

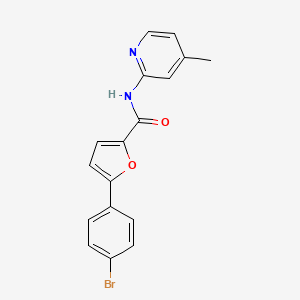
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)
![3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4921637.png)
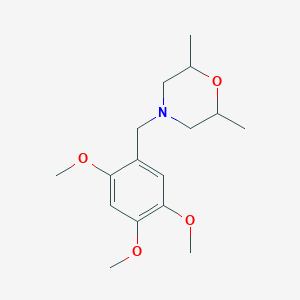
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
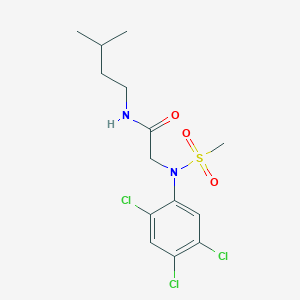
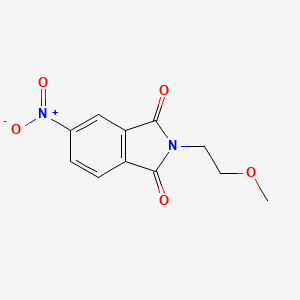
![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)